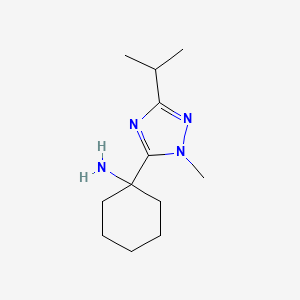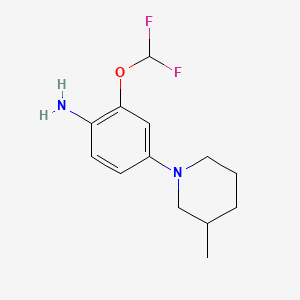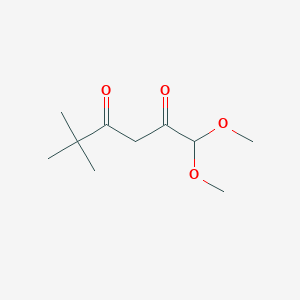
1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione: is an organic compound with the molecular formula C10H18O4 It is a derivative of hexane, characterized by the presence of two methoxy groups and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylhexane-2,4-dione with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the dimethoxy derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and crystallization, is crucial to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological properties, making it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional groups make it valuable for creating tailored chemical products .
Mécanisme D'action
The mechanism of action of 1,1-dimethoxy-5,5-dimethylhexane-2,4-dione involves its interaction with various molecular targets. The compound’s methoxy and ketone groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can influence biochemical pathways and cellular processes, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
5,5-Dimethylhexane-2,4-dione: This compound lacks the methoxy groups present in 1,1-dimethoxy-5,5-dimethylhexane-2,4-dione, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-5,5-dimethylhexane-2,4-dione: The presence of trifluoromethyl groups in this compound significantly alters its electronic properties and reactivity compared to this compound
Uniqueness: this compound is unique due to its specific combination of functional groups. The presence of both methoxy and ketone groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H18O4 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1,1-dimethoxy-5,5-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)8(12)6-7(11)9(13-4)14-5/h9H,6H2,1-5H3 |
Clé InChI |
KJOVBBSTEFWAQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)



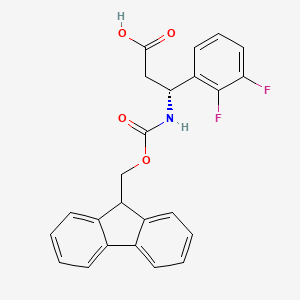
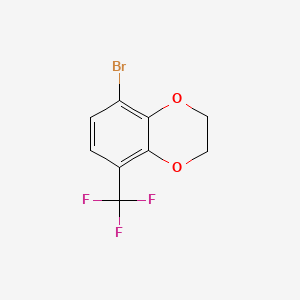
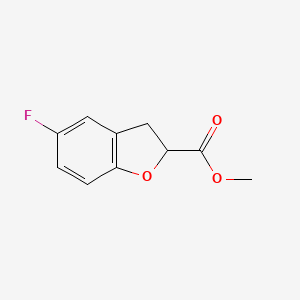
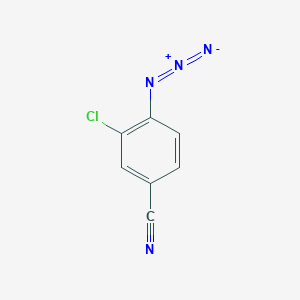
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoicacid](/img/structure/B13636117.png)
